molecular formula C16H17N3O4S2 B2652389 Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate CAS No. 892272-98-9

Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate

Cat. No.: B2652389
CAS No.: 892272-98-9
M. Wt: 379.45
InChI Key: PCSAPUIRJMDSTP-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at position 3 with a thiourea-linked piperazine moiety, which is further acylated by a furan-2-carbonyl group.

Properties

IUPAC Name

methyl 3-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-22-15(21)13-11(4-10-25-13)17-16(24)19-7-5-18(6-8-19)14(20)12-3-2-9-23-12/h2-4,9-10H,5-8H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSAPUIRJMDSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring can produce thiophane derivatives.

Scientific Research Applications

Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. In cancer research, the compound is believed to interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Modifications to the Piperazine Substituent

  • Methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate Structural Difference: Replaces the furan-2-carbonyl group with a methyl substituent on the piperazine ring. Impact: Reduces polarity and eliminates the hydrogen-bond acceptor capacity of the furan carbonyl. Molecular Weight: 299.41 g/mol (vs. target compound’s 387.45 g/mol, assuming similar core structure) .

Aromatic Core Variations

  • Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate (BJ25938) Structural Difference: Substitutes the thiophene ring with a benzene ring. The ethyl ester may slightly enhance lipophilicity compared to the methyl ester . Molecular Weight: 387.45 g/mol (identical piperazine-furan moiety but differing aromatic core) .

Linkage Type Variations

  • N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

    • Structural Difference : Uses an amide linkage instead of thiourea and positions the substituent at thiophene’s position 2.
    • Impact : The amide group offers stronger hydrogen-bonding capacity but reduced conformational flexibility compared to thiourea. Positional isomerism may affect steric interactions in biological targets .
  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (MK37) Structural Difference: Replaces the thiourea with a ketone linker and introduces a trifluoromethylphenyl group. The trifluoromethyl group increases electronegativity and metabolic stability .

Substituent Position and Functional Group Modifications

  • Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate Structural Difference: Positions substituents at thiophene’s 2, 4, and 5 positions, with a pyrazine-carbonyl group. Substituents at multiple positions may sterically hinder binding to flat active sites .
  • Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate Structural Difference: Features a bromoacetyl group instead of the piperazine-furan moiety. Impact: The bromine atom introduces a reactive site for nucleophilic substitution, making it a versatile intermediate for further derivatization .

Biological Activity

Methyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a piperazine moiety, and a furan-2-carbonyl group. The molecular formula is C14H16N2O3SC_{14}H_{16}N_2O_3S, and it exhibits several functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight288.35 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
LogP1.75

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit antitumor properties. The presence of the thiophene ring is known to enhance the interaction with biological targets such as DNA and proteins, potentially leading to apoptosis in cancer cells. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Research suggests that the piperazine component can interfere with viral replication processes. For example, derivatives have been tested against HIV integrase and exhibited significant inhibitory effects . This points to a possible mechanism where the compound disrupts essential viral functions, making it a candidate for further antiviral development.

Case Studies

  • Antitumor Study : A study conducted on a series of thiophene derivatives demonstrated that this compound showed promising results in inhibiting tumor growth in vitro. The IC50 values were comparable to established chemotherapeutic agents .
  • Antiviral Evaluation : In another study focused on HIV, compounds structurally related to this compound were screened for their ability to inhibit viral replication. The findings indicated a dose-dependent inhibition with an EC50 value that suggests efficacy in therapeutic applications .

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